molecular formula C8H7Br2NS B6261201 2-(bromomethyl)-1,3-benzothiazole hydrobromide CAS No. 1461707-30-1

2-(bromomethyl)-1,3-benzothiazole hydrobromide

Cat. No.: B6261201
CAS No.: 1461707-30-1
M. Wt: 309
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Description

2-(Bromomethyl)-1,3-benzothiazole hydrobromide is an organic compound with the molecular formula C8H7Br2NS It is a derivative of benzothiazole, a heterocyclic compound containing both sulfur and nitrogen atoms in its structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(bromomethyl)-1,3-benzothiazole hydrobromide typically involves the bromination of 1,3-benzothiazole. One common method is the reaction of 1,3-benzothiazole with bromine in the presence of a suitable solvent, such as acetic acid or chloroform. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can help in scaling up the production while maintaining product purity and consistency.

Chemical Reactions Analysis

Types of Reactions

2-(Bromomethyl)-1,3-benzothiazole hydrobromide undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, and alcohols.

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones under appropriate conditions.

    Reduction: Reduction reactions can convert the bromomethyl group to a methyl group.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and primary amines. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products

    Nucleophilic Substitution: Products include azides, thiocyanates, and substituted amines.

    Oxidation: Products include sulfoxides and sulfones.

    Reduction: The major product is 2-methyl-1,3-benzothiazole.

Scientific Research Applications

2-(Bromomethyl)-1,3-benzothiazole hydrobromide has several applications in scientific research:

    Organic Synthesis: It is used as an intermediate in the synthesis of various heterocyclic compounds and pharmaceuticals.

    Medicinal Chemistry: The compound is explored for its potential as a building block in the development of drugs targeting specific enzymes or receptors.

    Materials Science: It is used in the preparation of polymers and advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(bromomethyl)-1,3-benzothiazole hydrobromide involves its reactivity towards nucleophiles and electrophiles. The bromomethyl group is highly reactive, allowing the compound to participate in various substitution and addition reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reacting species.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Bromomethyl)pyridine hydrobromide
  • 2-(Bromomethyl)benzimidazole hydrobromide
  • 2-(Bromomethyl)benzoxazole hydrobromide

Uniqueness

2-(Bromomethyl)-1,3-benzothiazole hydrobromide is unique due to the presence of both sulfur and nitrogen atoms in its heterocyclic structure

Properties

CAS No.

1461707-30-1

Molecular Formula

C8H7Br2NS

Molecular Weight

309

Purity

95

Origin of Product

United States

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